2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide
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Description
2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C17H19FN6O3S and its molecular weight is 406.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cells . The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, the natural substrate of CDK2 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are involved in cell proliferation, differentiation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Properties
IUPAC Name |
2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O3S/c18-11-3-5-12(6-4-11)24-16-13(10-20-24)15(19-7-8-25)22-17(23-16)21-14-2-1-9-28(14,26)27/h3-6,10,14,25H,1-2,7-9H2,(H2,19,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVYMRKWHNUDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.